![molecular formula C17H23N7O2 B14144729 [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide CAS No. 312585-16-3](/img/structure/B14144729.png)
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide is a complex organic compound that features a triazine ring substituted with dimethylamino groups and a cyanamide moiety linked to a methoxyphenoxyethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction on a triazine ring. The starting material, 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine, undergoes substitution with 2-(2-methoxyphenoxy)ethylamine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The dimethylamino groups on the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of 2-(2-formylphenoxy)ethyl]cyanamide or 2-(2-carboxyphenoxy)ethyl]cyanamide.
Reduction: Formation of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]amine.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.
Industry
Industrially, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on enzymes or proteins, leading to inhibition or activation of their activity. The cyanamide group can form covalent bonds with amino acid residues, altering the function of the target molecule. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-hydroxyphenoxy)ethyl]cyanamide
- [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-chlorophenoxy)ethyl]cyanamide
- [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-nitrophenoxy)ethyl]cyanamide
Uniqueness
What sets [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide apart from similar compounds is the presence of the methoxy group, which can undergo unique chemical transformations. This functional group enhances the compound’s solubility and reactivity, making it more versatile for various applications.
Propriétés
Numéro CAS |
312585-16-3 |
|---|---|
Formule moléculaire |
C17H23N7O2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide |
InChI |
InChI=1S/C17H23N7O2/c1-22(2)15-19-16(23(3)4)21-17(20-15)24(12-18)10-11-26-14-9-7-6-8-13(14)25-5/h6-9H,10-11H2,1-5H3 |
Clé InChI |
NCLNBCDHPDYSBL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC(=N1)N(CCOC2=CC=CC=C2OC)C#N)N(C)C |
Solubilité |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


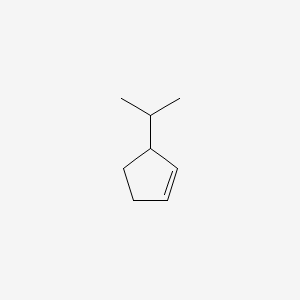
![6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14144648.png)
![Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate](/img/structure/B14144649.png)
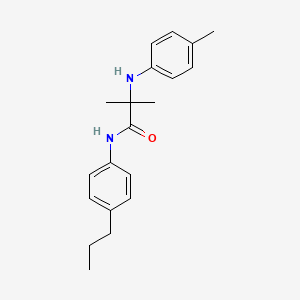
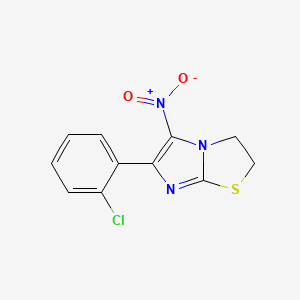
![(11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B14144676.png)
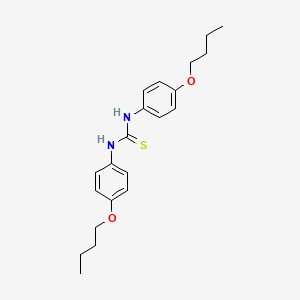
![2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14144682.png)
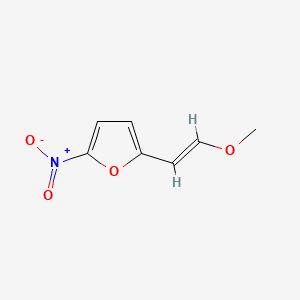
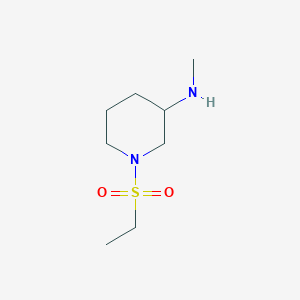
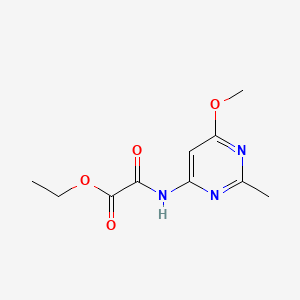
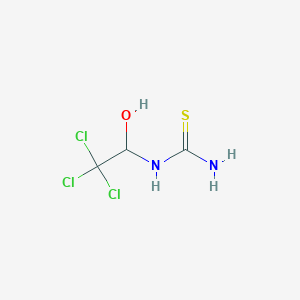
![[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate](/img/structure/B14144714.png)

